6-(4-Acetylphenyl)-2-hydroxypyridine
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Overview
Description
6-(4-Acetylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and an acetylphenyl group at the sixth position. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylboronic acid with 2-hydroxypyridine in the presence of a palladium catalyst. This reaction is typically carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like ethanol or water .
Another method involves the direct acylation of 2-hydroxypyridine with 4-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually performed in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(4-Acetylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 6-(4-Acetylphenyl)-2-pyridone.
Reduction: Formation of 6-(4-Hydroxyphenyl)-2-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Acetylphenyl)-2-hydroxypyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants.
Mechanism of Action
The mechanism of action of 6-(4-Acetylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound’s hydroxyl and acetyl groups play a crucial role in binding to the active sites of these enzymes, thereby blocking their activity.
In biological research, the compound can interact with nucleic acids through hydrogen bonding and π-π stacking interactions, making it useful for studying DNA and RNA structures .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypyridine: Lacks the acetylphenyl group, making it less effective in certain biological applications.
4-Acetylphenylboronic acid: Lacks the pyridine ring, limiting its use in medicinal chemistry.
6-(4-Hydroxyphenyl)-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of an acetyl group, which affects its reactivity and biological activity.
Uniqueness
6-(4-Acetylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and acetylphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various scientific research applications .
Properties
IUPAC Name |
6-(4-acetylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-5-7-11(8-6-10)12-3-2-4-13(16)14-12/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPKSOIWOEDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682743 |
Source
|
Record name | 6-(4-Acetylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-80-5 |
Source
|
Record name | 6-(4-Acetylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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